beta-L-erythro-2-Pentulofuranoside, methyl, triacetate
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Overview
Description
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate: is a chemical compound known for its unique structure and properties. It is a derivative of pentose sugars and is often used in various chemical and biological research applications. The compound is characterized by the presence of multiple acetyl groups, which influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate typically involves the acetylation of the corresponding pentose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the triacetate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives, carboxylic acids, and substituted pentose derivatives.
Scientific Research Applications
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies to understand carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of beta-L-erythro-2-Pentulofuranoside, methyl, triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the cleavage of acetyl groups and the release of active pentose sugars. These sugars can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Beta-D-threo-2-Pentulofuranoside, methyl, triacetate
- Methyl beta-L-fucopyranoside
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Uniqueness
beta-L-erythro-2-Pentulofuranoside, methyl, triacetate is unique due to its specific stereochemistry and the presence of three acetyl groups. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
54420-08-5 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
[(2S,3S,4S)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11-,12-/m0/s1 |
InChI Key |
RXYNMOMIMSXMKK-SRVKXCTJSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origin of Product |
United States |
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